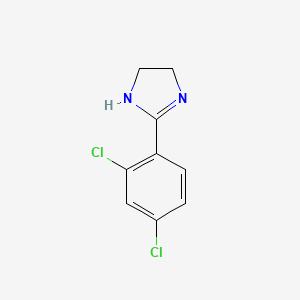
2-(2,4-dichlorophenyl)-4,5-dihydro-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-二氯苯基)-4,5-二氢-1H-咪唑是一种化学化合物,因其在化学、生物学和工业等各个领域的广泛应用而闻名。该化合物的特征在于一个二氯苯基基团连接到一个二氢咪唑环上,这赋予了它独特的化学性质和反应性。
准备方法
合成路线和反应条件
2-(2,4-二氯苯基)-4,5-二氢-1H-咪唑的合成通常涉及在酸催化剂存在下,2,4-二氯苄胺与乙二醛的反应。反应通过形成中间席夫碱进行,然后发生环化形成咪唑环。 反应条件通常包括在合适的溶剂(如乙醇或甲醇)中回流反应物 .
工业生产方法
2-(2,4-二氯苯基)-4,5-二氢-1H-咪唑的工业生产可能涉及连续流动工艺,以提高效率和产量。 这些方法通常利用自动化反应器和对反应参数(如温度、压力和反应物浓度)的精确控制 .
化学反应分析
反应类型
2-(2,4-二氯苯基)-4,5-二氢-1H-咪唑会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的咪唑衍生物。
还原: 还原反应会导致二氢咪唑衍生物的形成。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
主要产物
科学研究应用
Antimicrobial Activity
Research has demonstrated that derivatives of 2-(2,4-dichlorophenyl)-4,5-dihydro-1H-imidazole exhibit significant antimicrobial properties. Several studies have synthesized various derivatives and evaluated their efficacy against different bacterial strains.
- Study Overview : Jain et al. synthesized a series of imidazole derivatives and tested their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the cylinder well diffusion method. Among the compounds tested, specific derivatives showed promising antimicrobial activity compared to Norfloxacin, a standard reference drug .
-
Case Study Data :
Compound Bacterial Strain Zone of Inhibition (mm) Compound 1a S. aureus 18 Compound 1b E. coli 20 Compound 4h B. subtilis 22
Anticancer Activity
The anticancer potential of this compound has also been extensively studied. Various derivatives were evaluated for their cytotoxic effects on different cancer cell lines.
- Study Overview : Yurttas et al. investigated the antitumor activity of synthesized imidazole derivatives against C6 (rat glioma) and HepG2 (human liver) cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity .
-
Case Study Data :
Compound Cell Line IC50 Value (µM) Compound 20g C6 15.67 ± 2.52 Compound 20g HepG2 58.33 ± 2.89 - Another study by Hsieh et al. evaluated various imidazole derivatives against multiple cancer cell lines including A549, MCF-7, HepG2, and OVCAR-3 .
-
Case Study Data :
Compound A549 (IC50 µM) MCF-7 (IC50 µM) HepG2 (IC50 µM) Compound 21a 119.3 ± 29.9 13.49 ± 0.16 24.2 ± 0.32 Compound 22b 41.05 ± 1.61 53.54 ± 1.12 117.28 ± 2.42
作用机制
2-(2,4-二氯苯基)-4,5-二氢-1H-咪唑的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性,并导致各种生物效应。 确切的途径和靶标取决于具体的应用和化合物使用的环境 .
相似化合物的比较
类似化合物
2,4-二氯苯酚: 具有类似化学性质的苯酚的氯化衍生物。
2,4-二氯苯氧乙酸: 具有类似二氯苯基基团的全身性除草剂。
2,4-二氯苄醇: 具有二氯苯基基团的防腐剂.
独特性
2-(2,4-二氯苯基)-4,5-二氢-1H-咪唑的独特性在于其特定的结构,它将二氯苯基基团与二氢咪唑环结合在一起。 这种组合赋予了其独特的化学反应性和生物活性,使其在各种应用中具有价值 .
生物活性
2-(2,4-Dichlorophenyl)-4,5-dihydro-1H-imidazole is a compound that belongs to the imidazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate precursors to form the imidazole ring. The compound's structure features a dichlorophenyl group that enhances its biological activity through various interactions with biological targets.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : This compound has shown potential in inhibiting bacterial growth. In a study evaluating various imidazole derivatives against Staphylococcus aureus and Escherichia coli, certain derivatives demonstrated significant antimicrobial properties .
- Anti-inflammatory Effects : The compound's anti-inflammatory activity has been assessed using models such as the carrageenan-induced paw edema in rats. It exhibited comparable efficacy to standard anti-inflammatory drugs like Diclofenac .
- Anticancer Properties : Research indicates that imidazole derivatives can affect cell viability in cancer cell lines. For instance, studies have shown that certain derivatives can decrease the viability of breast cancer cells (MCF7) while maintaining lower toxicity towards normal cells (MCF10A) .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Binding : Molecular docking studies suggest it binds effectively to receptors such as COX-2, which is crucial for mediating inflammation .
Case Study 1: Antimicrobial Evaluation
In a study by Jain et al., several imidazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds with similar structures to this compound showed significant inhibition against S. aureus and E. coli, suggesting a promising application in treating bacterial infections .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 1a | S. aureus | 15 |
| 1b | E. coli | 18 |
| 2 | B. subtilis | 12 |
Case Study 2: Anti-inflammatory Activity
In an experimental model involving carrageenan-induced edema in rats, the anti-inflammatory potential of various imidazole derivatives was assessed. The compound demonstrated significant reduction in paw swelling comparable to Diclofenac.
| Treatment | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Diclofenac (50 mg) | 100 |
| Compound (100 mg) | 95 |
属性
CAS 编号 |
61033-72-5 |
|---|---|
分子式 |
C9H8Cl2N2 |
分子量 |
215.08 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C9H8Cl2N2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5H,3-4H2,(H,12,13) |
InChI 键 |
DSQMJENLNWSEMO-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C1CN=C(N1)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















